Ethyl anthracene-9-carboxylate
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Materials and Chemical Biology Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their unique electronic and structural properties make them fundamental building blocks in various scientific disciplines. numberanalytics.comrsc.org In advanced materials science, the planar structure of PAHs allows for effective π-π stacking interactions, which is crucial for their performance in organic electronics. frontiersin.org This has led to their use in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. numberanalytics.comfrontiersin.org
In the realm of chemical biology, PAHs and their derivatives are utilized as fluorescent probes. rroij.comresearchgate.net Their ability to intercalate with DNA and their distinct fluorescence properties, which can be sensitive to the local environment, make them valuable tools for studying biological systems. rroij.com For instance, some anthracene (B1667546) derivatives exhibit changes in fluorescence when binding to specific DNA sequences. rroij.com The introduction of heteroatoms, such as nitrogen, into the PAH framework can further fine-tune their electronic and chemical properties, expanding their potential applications. rsc.org
The Role of Anthracene and its Derivatives in Contemporary Chemical Science
Anthracene, a three-ring PAH, is a particularly versatile scaffold in organic chemistry. numberanalytics.com Its derivatives have been extensively investigated for a wide range of applications due to their interesting photochemical and photophysical properties. rroij.combeilstein-journals.org These properties are leveraged in the creation of materials with thermochromic or photochromic behaviors, as well as in the development of optical, electronic, and magnetic switches. rroij.com
The chemical reactivity of the anthracene core allows for the synthesis of a vast number of derivatives with tailored functionalities. numberanalytics.com For example, modifications at the 9 and 10 positions of the anthracene ring can enhance fluorescence quantum yields. mdpi.com Furthermore, anthracene-based compounds have been explored for their potential in medicinal chemistry, with some derivatives showing promise as anticancer agents due to their ability to interact with DNA. frontiersin.org
Esterification as a Strategy for Modifying Anthracene Properties and Expanding Research Avenues
Esterification is a fundamental chemical reaction used to convert carboxylic acids into esters. In the context of anthracene chemistry, esterification of anthracene carboxylic acids serves as a powerful strategy to modify the parent molecule's properties and broaden its research applications. researchgate.net This chemical modification can enhance solubility, a crucial factor for processing and application in various media.
The introduction of an ester group can also influence the photophysical properties of the anthracene chromophore, such as its fluorescence quantum yield and emission wavelength. This tunability is of significant interest in the development of fluorescent probes and materials for organic light-emitting devices. For example, the synthesis of various esters of anthracene acid adducts has been shown to yield compounds useful as plasticizers for polymers. google.com.na The specific ester group can be chosen to fine-tune the compatibility and physical properties of the resulting material. google.com.na A common method for synthesizing these esters is through the reaction of an anthracene-carbonyl chloride with an alcohol. researchgate.net
Properties of Ethyl Anthracene-9-Carboxylate
The following table summarizes some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C17H14O2 |
| Molecular Weight | 250.297 g/mol |
| Boiling Point | 416.098°C at 760 mmHg |
| Flash Point | 194.157°C |
| Density | 1.18 g/cm³ |
| Refractive Index | 1.661 |
| CAS Number | 1754-54-7 |
Data sourced from multiple chemical suppliers and databases. chemsrc.comlookchem.comechemi.com
Synthesis and Research Findings
The synthesis of this compound typically involves the esterification of 9-anthracenecarboxylic acid with ethanol (B145695). One documented method involves reacting 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine. researchgate.net Another general approach for creating anthracene esters is the reaction between the parent dicarboxylic acid and an alcohol, often with an acid catalyst. The synthesis of the precursor, 9-anthracenecarboxylic acid, can be achieved through the oxidation of 9-anthraldehyde. patsnap.com Modern methods may utilize sodium chlorite (B76162) as the oxidizing agent. google.com
Research on this compound has highlighted its conformational features, which are similar to its methyl ester counterpart. researchgate.net However, even this slight modification in the ester group can significantly influence the molecular packing in the crystal structure. researchgate.net The crystal structure of this compound is stabilized by C-H···O interactions and edge-to-face arene interactions. researchgate.net The dihedral angle between the carboxylate group and the anthracene ring system is a key structural parameter. researchgate.net Such structural and photophysical studies are crucial for understanding how these molecules can be used as building blocks in materials science, for example, in the design of novel fluorescent probes or materials with specific electronic properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGJDFIKOFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505568 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-54-7 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Anthracene 9 Carboxylate and Analogous Anthracene Esters
Classical Esterification Routes to Ethyl Anthracene-9-carboxylate
Traditional methods for synthesizing this compound rely on well-established esterification principles, starting from 9-anthracenecarboxylic acid. These routes are valued for their reliability and are foundational in organic synthesis.
The most direct approach to this compound is the esterification of 9-anthracenecarboxylic acid with ethanol (B145695). A modified Fischer esterification procedure involves activating the carboxylic acid to facilitate the reaction. In one such method, 9-anthracenecarboxylic acid is first dissolved in a solvent like toluene (B28343) with an excess of trifluoroacetic anhydride. acs.org The addition of excess ethanol to this mixture initiates the esterification, which proceeds over 30 to 100 minutes, sometimes with gentle warming. acs.org After the reaction, the ester is purified through extraction and recrystallization. acs.org To prevent unwanted photochemical dimerization, exposure of the anthracene (B1667546) compounds to light is typically minimized during the process. acs.org
Alternative direct methods include base-promoted esterification. One reported synthesis involves heating 9-anthracenecarboxylic acid with potassium hydroxide (B78521) in ethanol, though specific conditions like reaction time and yield are not always extensively detailed. chemicalbook.com
Table 1: Comparison of Direct Esterification Methods
| Method | Activating Agent/Catalyst | Key Reagents | Typical Conditions |
| Modified Fischer Esterification | Trifluoroacetic anhydride | 9-Anthracenecarboxylic acid, Ethanol, Toluene | Stirring for 30-100 minutes; may require slight warming. acs.org |
| Base-Promoted Esterification | Potassium hydroxide | 9-Anthracenecarboxylic acid, Ethanol | Heating. chemicalbook.com |
An alternative and highly effective classical route involves a two-step process starting with the conversion of 9-anthracenecarboxylic acid into a more reactive intermediate, 9-anthracenecarbonyl chloride. evitachem.com This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. evitachem.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. evitachem.com
Once synthesized, the 9-anthracenecarbonyl chloride is a highly reactive acyl chloride. evitachem.com It readily undergoes nucleophilic acyl substitution with alcohols, such as ethanol, to form the corresponding ester, this compound. evitachem.com This reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. oup.com This method is particularly useful as the high reactivity of the acyl chloride generally leads to high yields of the final ester product. evitachem.com
Direct Synthesis from 9-Anthracenecarboxylic Acid and Ethanol
Advanced Synthetic Strategies for Anthracene Derivatives Relevant to this compound
Modern organic synthesis has introduced sophisticated techniques for constructing and functionalizing the core anthracene scaffold. These advanced strategies offer greater efficiency, selectivity, and access to a wider diversity of complex anthracene derivatives. nih.gov
Recent decades have seen a revolution in the synthesis of anthracene frameworks, largely driven by advancements in transition metal-catalyzed reactions. nih.govdoaj.org These methods provide powerful tools for building the polycyclic aromatic structure from simpler precursors, often with high efficiency and selectivity that traditional methods lack. nih.gov
Catalysts based on palladium, nickel, rhodium, and other transition metals are widely employed. doaj.orgresearchgate.net Key reactions include:
Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which uses palladium catalysts to form biaryl bonds, is a versatile tool for assembling the anthracene core. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne groups, which can serve as precursors for subsequent cyclization reactions to form the anthracene rings. nih.gov
Alkene Dicarbofunctionalization: Nickel-catalyzed three-component reactions involving the difunctionalization of alkenes can be used to construct complex molecular architectures that, through subsequent acid-promoted cyclization and aromatization, yield the 9-substituted anthracene scaffold. nih.gov
C-H Activation and Annulation: Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted and soluble anthracene derivatives. researchgate.net Palladium catalysts can also be used in tandem C-H activation and cyclization reactions to build complex tetracyclic benz[a]anthracene frameworks. beilstein-journals.org
Table 2: Examples of Transition Metal-Catalyzed Reactions for Anthracene Scaffold Synthesis
| Reaction Type | Catalyst System | Description |
| Suzuki-Miyaura Coupling | Palladium complexes | Forms key biaryl bonds necessary for constructing the anthracene framework. nih.gov |
| Sonogashira Coupling | Palladium complexes | Couples terminal alkynes with aryl halides to create precursors for cyclization. nih.gov |
| Alkene Dicarbofunctionalization | Nickel catalyst | Assembles carbon fragments that are then cyclized to form the 9-substituted anthracene core. nih.gov |
| Oxidative Annulation | Rhodium catalyst | Couples arylboronic acids with alkynes to build highly functionalized anthracene rings. researchgate.net |
Beyond building the scaffold, transition metal catalysis is crucial for the direct functionalization of anthracene precursors. C-H activation has emerged as a particularly powerful strategy, allowing for the introduction of substituents onto the anthracene ring without the need for pre-functionalized starting materials. nih.gov
Palladium(II)-catalyzed reactions can achieve tandem transformations. For instance, a carboxyl-directed C-H alkenylation of a diphenyl carboxylic acid, followed by a secondary C-H activation and intramolecular C-C bond formation, leads to a substituted anthracene derivative after decarboxylative aromatization. beilstein-journals.org This approach provides a direct route to functionalized anthracenes that can be further elaborated. beilstein-journals.org The ability to directly functionalize C-H bonds offers a more atom-economical and efficient alternative to classical methods. nih.gov
Electrochemical methods represent a green and sustainable approach to synthesizing 9-anthracenecarboxylic acid, the direct precursor for this compound. goettingen-research-online.de Electrocarboxylation involves the electrochemical reduction of an organic substrate in the presence of carbon dioxide (CO₂), which acts as an inexpensive and renewable C1 building block. goettingen-research-online.debeilstein-journals.org
In one specific application, anthrone (B1665570) was directly converted to anthracene-9-carboxylic acid via electrocarboxylation with CO₂. researchgate.net By optimizing parameters such as the electrode material, supporting electrolyte, and temperature, a high yield of 96.1% was achieved. researchgate.net More advanced methods enable the direct C(sp²)-H carboxylation of (hetero)arenes using CO₂ under constant current conditions in a user-friendly undivided cell. goettingen-research-online.de This technique avoids the need for harsh chemical reductants or transition metal catalysts and has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. goettingen-research-online.de
Table 3: Overview of Electrochemical Carboxylation for Anthracenecarboxylic Acid Synthesis
| Method | Substrate | Key Features | Reported Yield |
| Direct Electrocarboxylation | Anthrone | Uses CO₂; optimized conditions (electrode, electrolyte, temp.). researchgate.net | 96.1% |
| Direct C(sp²)-H Carboxylation | (Hetero)arenes | Metal-free; undivided cell; constant current. goettingen-research-online.de | 71% (gram scale for model substrate) |
Green Chemistry Approaches in Anthracene Derivative Synthesis
The increasing emphasis on sustainable chemistry has prompted the development of more environmentally friendly synthetic routes for anthracene derivatives. frontiersin.orgnih.gov Traditional methods for synthesizing these compounds often involve harsh reaction conditions, extended reaction times, and the use of hazardous solvents. nih.gov In response, researchers are exploring green chemistry approaches, such as microwave-assisted synthesis, ultrasound-assisted reactions, photocatalysis, and the use of eco-friendly solvents, to create more efficient and sustainable processes. frontiersin.orgmdpi.comresearchgate.nettorvergata.it
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comindianchemicalsociety.com This technique has been successfully applied to the synthesis of anthracene esters and their analogues.
A notable example is the Diels-Alder reaction between anthracene and methyl acrylate (B77674) to form 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, an analogous anthracene ester. Research comparing conventional heating with microwave irradiation for this synthesis found that the microwave-assisted method significantly shortens the reaction time from hours to minutes while achieving comparable or even higher yields. mdpi.com In the study, irradiating the reactants in xylene with a 1000 W microwave resulted in a 70-85% yield in just 6-8 minutes. mdpi.com In contrast, conventional methods required 24 to 48 hours to achieve similar yields. mdpi.com
| Method | Reagents | Solvent | Time | Temperature (°C) [a] | Yield (%) | Reference |
| Microwave Irradiation | Anthracene, Methyl Acrylate | Xylene | 6-8 min | 266-280 | 70-85 | mdpi.com |
| Conventional (Sealed Tube) | Anthracene, Methyl Acrylate | Xylene | 24 hrs | 120 | 81 | mdpi.com |
| Conventional (Reflux) | Anthracene, Methyl Acrylate | Xylene | 48 hrs | 120 | 84 | mdpi.com |
| Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for an Analogous Anthracene Ester. mdpi.com [a] Measured by infrared thermometry for the microwave method. |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, represents another effective green chemistry strategy. researchgate.netrsc.org The phenomenon of acoustic cavitation enhances reaction rates and efficiency. biointerfaceresearch.com This method has been shown to be a rapid and efficient "green" alternative for synthesizing various esters, frequently resulting in higher product yields in shorter times and at lower temperatures than conventional techniques. researchgate.netbiointerfaceresearch.com
For instance, the ultrasound-assisted esterification of various carboxylic acids has demonstrated a significant intensification of the process. In one study, the reaction time for producing tertiary fatty aliphatic esters was reduced from 120 minutes with conventional heating to just 15 minutes under ultrasonic irradiation at room temperature. biointerfaceresearch.com This approach not only saves time but also reduces energy consumption and increases product yields by 2 to 10%. biointerfaceresearch.com The principles of this green method are applicable to the synthesis of analogous anthracene esters from the corresponding carboxylic acid.
| Carboxylic Acid | Method | Time | Yield (%) | Reference |
| Capric Acid | Ultrasound | 15 min | 91.2 | biointerfaceresearch.com |
| Capric Acid | Conventional | 120 min | 82.4 | biointerfaceresearch.com |
| Lauric Acid | Ultrasound | 15 min | 92.5 | biointerfaceresearch.com |
| Lauric Acid | Conventional | 120 min | 86.3 | biointerfaceresearch.com |
| Palmitic Acid | Ultrasound | 15 min | 94.7 | biointerfaceresearch.com |
| Palmitic Acid | Conventional | 120 min | 92.1 | biointerfaceresearch.com |
| Table 2: Comparison of Ultrasound-Assisted vs. Conventional Esterification. biointerfaceresearch.com |
Photocatalysis and Alternative Solvents
Photocatalysis aligns with green chemistry principles by using light, an abundant and clean energy source, to facilitate chemical transformations, often under mild conditions. torvergata.it While not a direct synthesis of the ester, research has shown that visible light can promote the aerobic oxygenation of anthracenes to produce anthraquinones using metal-free organic photocatalysts. torvergata.it This demonstrates the potential of light-driven methods for derivatizing the anthracene core in an environmentally friendly manner. Furthermore, catalytic asymmetric photocycloadditions have been developed for anthracene derivatives, showcasing a sophisticated, green approach to creating complex, stereodefined structures. nih.gov
The exploration of alternative reaction media is another key area of green chemistry. frontiersin.org Efforts to replace volatile organic solvents have led to the use of water or solvent-free reaction conditions. frontiersin.orgnih.gov For example, a one-pot, three-component cyclocondensation to prepare certain anthracene derivatives has been achieved using an Indium(III) chloride catalyst under solvent-free conditions, which offers advantages such as high yields and reduced chemical waste. frontiersin.orgnih.gov The use of water as a green solvent has also been highlighted as a viable medium for ultrasound-assisted multicomponent reactions. researchgate.net
Photophysical Phenomena of Ethyl Anthracene 9 Carboxylate and Analogues
Excited State Dynamics and Relaxation Pathways
The behavior of ethyl anthracene-9-carboxylate and its analogues after absorbing light is a complex process governed by the dynamics of their excited states and the various pathways through which they return to the ground state. These processes are often incredibly fast, occurring on the picosecond or even femtosecond timescale.
Ultrafast Spectroscopic Investigations of Singlet Excited States
Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are crucial for observing the rapid changes that occur in molecules immediately after photoexcitation. For anthracene (B1667546) derivatives, these studies reveal the evolution of the initially populated excited singlet state (S₁) to a relaxed fluorescent state.
In the case of anthracene-9-carboxylic acid, a close analogue of this compound, femtosecond-resolved emission spectroscopy shows a red-shifting of the emission that occurs within the first picosecond after excitation. researchgate.net This spectral evolution is attributed to the relaxation of the substituent's orientation in the S₁ state and is influenced by the solvent's response time. researchgate.net Specifically, for anthracene-9-carboxylic acid, the dihedral angle between the carboxylic group and the anthracene ring changes from nearly 60 degrees in the ground state to about 30 degrees in the relaxed excited state. researchgate.net In contrast, for the anthracene-9-carboxylate anion, where the carboxylic acid is deprotonated, there is minimal spectral evolution, indicating that the carboxylate group remains largely decoupled from the aromatic system, staying at an almost 90-degree angle in both the ground and excited states. researchgate.net
Femtosecond transient absorption studies on other anthracene derivatives, such as anthracene-9,10-endoperoxide, have shown that excitation can lead to ultrafast product formation within picoseconds. researchgate.netrsc.org These studies highlight the power of ultrafast spectroscopy in elucidating complex photoreaction pathways that compete with fluorescence and other relaxation processes. For instance, in a 9,10-bis(phenylethynyl)anthracene (B116448) dimer, the initial S₁ absorption evolves within the first few picoseconds, which is attributed to the planarization of the molecule in the excited state. nih.gov
Influence of Substituents on Excited State Properties of Anthracene Esters
The nature and position of substituents on the anthracene core significantly modulate the excited state properties of anthracene esters and related derivatives. nih.gov The addition of functional groups, whether electron-donating or electron-withdrawing, perturbs the electronic transitions of the anthracene ring, leading to changes in absorption and fluorescence characteristics. researchgate.netnih.gov
A systematic study on substituted anthracenes showed that all substitutions tend to cause a red-shift in the excitation energy. nih.gov The oscillator strength, a measure of the probability of an electronic transition, increases when substituents are placed along the direction of the transition dipole moment of the bright Lₐ excited state. nih.gov The introduction of a carbonyl group, as in anthracene esters, can have a profound effect on fluorescence. For instance, many carbonyl derivatives of anthracene are non-fluorescent at room temperature but become strongly fluorescent at low temperatures (around 77 K). scispace.com This behavior is often linked to the role of intersystem crossing from the S₁ state to a nearby triplet state (Tₙπ*), the energy of which is influenced by the substituent. scispace.com
Specifically for anthracene carboxylates, the position of the carboxylic acid group has a significant impact. Density functional theory (DFT) calculations have shown that for 1,4- and 2,6-anthracene dicarboxylic acids, the carboxylic groups are coplanar with the anthracene ring in both the ground and excited states. vt.eduscispace.com However, for 9,10-anthracene dicarboxylic acid, the dihedral angle is large in the ground state (around 56.6°) and decreases in the excited state (to about 27.7°), accompanied by a puckering of the anthracene ring. researchgate.netvt.eduscispace.com This structural relaxation in the excited state is a key factor governing its photophysical properties.
Furthermore, the introduction of a second substituent at the 10-position can also alter the fluorescence properties. scispace.com For example, methyl or phenyl substitution at the 10-position of 9-anthracene carboxylic acid can lead to a complete loss of photoreactivity in the solid state due to changes in crystal packing. capes.gov.brresearchgate.net
Energy Transfer Mechanisms in Anthracene-Containing Systems
Energy transfer is a fundamental process in multi-component systems containing anthracene derivatives, where the excited state energy of a donor molecule is transferred to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a through-space Coulombic interaction, and Dexter energy transfer, which is a short-range, through-bond interaction requiring orbital overlap. acs.org
In systems where an anthracene moiety is linked to a platinum acetylide segment, intramolecular triplet-triplet energy transfer can occur, sensitizing the triplet state of the anthracene. nih.gov The mechanism can be indirect, involving an initial singlet-triplet energy transfer followed by triplet-triplet energy transfer. nih.gov The efficiency of energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. aps.org
Studies on anthracene-porphyrin complexes have demonstrated that the energy transfer mechanism can be switched by changing a single atom. acs.org With a zinc-porphyrin acceptor, FRET is the dominant mechanism, while with a corresponding ruthenium complex, Dexter energy transfer prevails. acs.org In hybrid structures of ZnO and anthracene, resonant energy transfer can occur from the higher energy states of anthracene to the excitonic states of ZnO, and also from the defect level states in ZnO to the absorption levels in anthracene. optica.org
Fluorescence quenching of anthracene by various molecules can also be mediated by energy transfer. For instance, the quenching of anthracene fluorescence by acrylonitrile (B1666552) is attributed to the formation of a reversible exciplex, with the efficiency of quenching being influenced by solvent polarity and viscosity. niscpr.res.in In solid solutions, the excitation energy of unbound anthracene molecules can be transferred to an anthracene-acceptor complex, leading to fluorescence quenching. rsc.org
Fluorescence Characteristics and Emission Mechanisms
The fluorescence of this compound and its analogues is highly sensitive to their molecular environment, a property that has been extensively studied to understand their emission mechanisms.
Solvent Effects on Fluorescence Emission of Anthracenecarboxylates
The polarity of the solvent can significantly influence the fluorescence spectra of anthracenecarboxylates, a phenomenon known as solvatochromism. researchgate.netresearchgate.net For anthracene-9-carboxylic acid, the fluorescence is particularly sensitive to the solvent environment. researchgate.netresearchgate.net In contrast to anthracene itself, whose fluorescence is largely independent of solvent polarity, anthracene-9-carboxylic acid exhibits a pronounced solvent-dependent fluorescence. researchgate.netresearchgate.net This sensitivity arises from factors such as acid-base equilibria, the potential for dimerization, and structural rearrangements in the excited state. researchgate.netresearchgate.net
The structureless emission often observed for 9-anthracene carboxylic acid has been attributed to an enhanced resonance interaction between the carboxylic acid group and the aromatic ring in the excited state, which is a result of the rotation of the functional group into the plane of the ring system after excitation. researchgate.net The presence of hydrogen bonding between the solvent and the carboxyl group can also play a crucial role in stabilizing the excited state and influencing the emission. scirp.org
The following table summarizes the effect of different solvents on the spectroscopic properties of Anthracene-9-Carboxylic Acid (ANCA). researchgate.net
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (log ε) | Fluorescence Maxima (λem, nm) |
|---|---|---|---|---|---|
| Water | 78.5 | 1.333 | 344, 361, 380 | 4.03, 4.27, 4.44 | 414 |
| Ethanol (B145695) | 24.3 | 1.361 | 345, 363, 382 | 4.01, 4.26, 4.42 | 435 |
| Acetonitrile | 37.5 | 1.344 | 344, 362, 381 | 4.02, 4.26, 4.43 | 440 |
| Ethylacetate | 6.02 | 1.372 | 344, 361, 380 | 4.03, 4.27, 4.44 | 430 |
| Cyclohexane | 2.02 | 1.426 | 344, 361, 380 | 4.03, 4.27, 4.44 | 425 |
Data derived from a study on Anthracene-9-Carboxylic Acid (ANCA) at a concentration of 2.0 x 10⁻⁶ M. researchgate.net
Fluorescence Quenching and Enhancement Studies
The fluorescence intensity of anthracene derivatives can be either decreased (quenched) or increased (enhanced) by interaction with other molecules or changes in the environment. Fluorescence quenching can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, and the formation of non-fluorescent complexes.
Molecular oxygen is a well-known quencher of anthracene fluorescence, a process that is typically diffusion-controlled. nih.gov For methyl 9-anthroate, water has been shown to quench its fluorescence through a physical process, likely involving the formation of a hydrogen-bonded complex that promotes a radiationless decay pathway. uab.pt The quenching of anthracene fluorescence by acrylonitrile in various solvents proceeds via the formation of a reversible exciplex. niscpr.res.in
Conversely, fluorescence enhancement can occur when a quenching pathway is inhibited. For example, in systems containing an anthracene fluorophore and a tertiary amine, PET from the amine can quench the anthracene fluorescence. researchgate.net Protonation of the amine or its complexation with other species can block this PET process, leading to a significant enhancement of fluorescence. researchgate.netunibo.it This principle is utilized in the design of fluorescent sensors. For instance, an anthracene-based boronic acid system shows increased fluorescence upon binding with carbohydrates, a phenomenon attributed to the inhibition of PET. researchgate.net Similarly, the fluorescence of certain anthracene-containing receptors is enhanced in the presence of analytes like ketoprofen (B1673614) due to proton transfer that reduces the efficiency of PET. unibo.it
The table below shows the Stern-Volmer constant for the quenching of anthracene by 5-ethoxycarbonyl-4-cinnamyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one (DHPM) in 1,4-dioxane. ajol.info
| Quencher | Solvent | Stern-Volmer Constant (KSV, M-1) | Quenching Rate Constant (kq, M-1s-1) |
|---|---|---|---|
| DHPM | 1,4-Dioxane | 2.52 x 103 | 7.145 x 1011 |
Data from a study on the fluorescence quenching of anthracene by a dihydropyrimidine (B8664642) derivative. ajol.info
Acid-Base and Monomer-Dimer Equilibria Affecting Fluorescence
The fluorescence properties of anthracene derivatives, including this compound, are intricately linked to their surrounding environment and concentration, which dictate the prevailing acid-base and monomer-dimer equilibria. Studies on the closely related anthracene-9-carboxylic acid (ANCA) provide significant insight into these phenomena, as the fundamental electronic structure of the anthracene core governs the photophysical behavior. researchgate.netdoaj.orgresearchgate.net
In solution, anthracene derivatives can exist in equilibrium between a monomeric and a dimeric form. researchgate.net This equilibrium is highly sensitive to both the concentration of the solute and the nature of the solvent. researchgate.netresearchgate.net At low concentrations, the monomeric species typically predominates, exhibiting a characteristic structured fluorescence spectrum. researchgate.net However, as the concentration increases, the propensity for dimerization rises. researchgate.netresearchgate.net These ground-state dimers can then lead to the formation of excimers (excited-state dimers) upon photoexcitation, which are characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. researchgate.net For instance, in ethanol solution, increasing the concentration of ANCA leads to the appearance of a new, broad fluorescence band at approximately 510 nm, which is attributed to excimer fluorescence. researchgate.net
The acid-base equilibrium of the substituent group also plays a crucial role, particularly for analogues like ANCA. researchgate.netdoaj.orgunion.edu The protonated (acid) form and the deprotonated (carboxylate) form exhibit distinct photophysical properties. The unprotonated, or ionic, form of ANCA in protonic solvents displays a structured, anthracene-like fluorescence. This is because the strong ground-state solvation of the carboxylate ion inhibits the rotational motion of the substituent relative to the anthracene ring in the excited state. Conversely, the protonated (molecular) form shows a broad, structureless, and significantly red-shifted fluorescence. union.edu This large Stokes shift is attributed to an excited-state rotation of the carboxylic acid group, allowing it to become more planar with the anthracene ring, a conformation that is less favorable in the ground state. While this compound itself does not undergo acid-base equilibrium, its fluorescence can be influenced by the polarity and hydrogen-bonding capability of the solvent, which affects the rotational freedom of the ester group, leading to similar shifts in emission spectra. The fluorescence quantum yields and Stokes shifts of anthracene derivatives with a single carboxyl or ester group are known to be highly dependent on the solvent. union.edu
| Chemical Species | Description | Characteristic Fluorescence |
| Neutral Monomer | Protonated form at low concentration | Sharp, structured fluorescence |
| Anionic Monomer | Deprotonated form | Structured, anthracene-like fluorescence |
| Neutral Dimer | Hydrogen-bonded dimer of the neutral form | Broad fluorescence at ~470 nm researchgate.net |
| Excimer | Excited-state dimer | Broad, structureless fluorescence at ~510 nm researchgate.net |
Photoinduced Reactions and Photochemistry of Anthracene Esters
Photodimerization and [4+4] Cycloaddition Reactions in Solution and Solid State
Anthracene esters, including this compound, are well-known to undergo photodimerization, a characteristic photochemical reaction of the anthracene moiety. sioc-journal.cn This reaction involves a [4+4] cycloaddition between two anthracene molecules, where one is in the excited state and the other is in the ground state, leading to the formation of a dimer. researchgate.netresearchgate.net The reaction occurs specifically between the C9 and C10 positions of the two anthracene rings. researchgate.net This process is reversible, with the dimer often being cleaved back to the monomers by thermal means or by irradiation with shorter wavelength UV light. tandfonline.commcmaster.ca
In solution , the photodimerization quantum yields can be influenced by the solvent. For some anthracene derivatives, these yields are significantly increased upon complexation within host molecules like cyclodextrins, which pre-organize the monomers into a favorable orientation for dimerization. beilstein-journals.org
In the solid state , the outcome of the photodimerization is governed by the crystal packing of the monomer molecules, a principle known as topochemical control. iupac.orgrsc.org For a [4+4] cycloaddition to occur efficiently, the anthracene rings of adjacent molecules must be arranged in a parallel, face-to-face orientation with a separation distance of less than approximately 4.2 Å. nih.gov The crystal structure dictates which photoproduct is formed. Depending on the relative orientation of the substituents, different isomers of the dimer (e.g., head-to-head or head-to-tail) can be produced. tandfonline.com
Research on 9-tert-butyl anthracene ester (9TBAE), a close analogue of this compound, has provided detailed insights into solid-state photodimerization. rsc.orgresearchgate.netrsc.org When nanorods of 9TBAE are irradiated, they undergo a crystal-to-crystal transition to form a photodimer, resulting in a significant elongation of the nanorods by up to 15%. rsc.orgresearchgate.net This process forms a metastable polymorph of the dimer, which is energetically less stable than the polymorph obtained by crystallizing the dimer from solution. rsc.org This highlights that solid-state reactions can create unique, high-energy crystalline forms that are not accessible through conventional crystallization. rsc.orgresearchgate.net The study of various anthracene esters has shown that the solid-state photoproduct is often a metastable intermediate that slowly converts to a more stable form. escholarship.org
The table below summarizes key findings from studies on the photodimerization of anthracene esters.
| Compound | Medium | Key Findings | Citations |
| 9-tert-butyl anthracene ester (9TBAE) | Solid-state (nanorods) | Undergoes crystal-to-crystal photodimerization causing up to 15% elongation. Forms a highly metastable polymorph. | rsc.orgresearchgate.net |
| 9-anthracene carboxylic acid (9AC) | Solid-state | Exhibits reversible photo-induced twisting motions due to interfacial strain between monomer and photodimer regions. | escholarship.org |
| 9-anthracene carboxylate derivatives | Solution | Photodimerization quantum yields can be enhanced by complexation with cyclodextrins. | beilstein-journals.org |
| Hexavalent anthracene compounds | Bulk (liquid) | Reversible photodimerization upon irradiation with 405 nm light, leading to solidification. The process is thermally reversible. | tandfonline.com |
Photochromic and Photoswitchable Systems Involving Anthracene Moieties
The reversible nature of the [4+4] photodimerization of anthracene derivatives makes them excellent candidates for the development of photochromic and photoswitchable materials. mcmaster.casemanticscholar.org Photochromism is the phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. In these systems, the anthracene monomer and its photodimer represent the two distinct chemical states that can be interconverted using light of different wavelengths or a combination of light and heat. tandfonline.com
Systems based on 9-anthracene carboxylic acid (9-AC) and its derivatives have been shown to exhibit photochromic behavior. rsc.orgresearchgate.net Crystalline 9-AC, for instance, was found to display radical-induced photochromism upon irradiation with a Xenon lamp. rsc.org This suggests that in addition to dimerization, other photochemical pathways can contribute to the photochromic properties of these molecules. The generation of stable radicals upon irradiation can lead to changes in color and magnetic properties. rsc.orgresearchgate.net
The reversible photodimerization has been harnessed to create photoswitchable systems with applications in areas like smart materials and molecular machines. sioc-journal.cnescholarship.org For example, the dimerization can be used to crosslink polymers, forming a "photogel." mcmaster.ca Irradiation with one wavelength of light induces dimerization and thus gelation or solidification, while irradiation at a different, shorter wavelength (or heating) cleaves the dimers, returning the material to a liquid or solution state. tandfonline.commcmaster.ca This process has been demonstrated in liquid hexa-anthracene compounds, which solidify upon irradiation at 405 nm and revert to a liquid upon heating. tandfonline.com
Furthermore, anthracene moieties have been incorporated into more complex molecular architectures to create sophisticated photoswitches. semanticscholar.orgresearchgate.net For instance, they have been attached to terpyridine ligands to study the potential for creating photochromic supramolecular structures. semanticscholar.org While in some initial studies the coordination properties were not significantly affected by the photochemistry of the anthracene units, the principle remains a promising avenue for research. semanticscholar.org The development of a peri-anthracenethioindigo (PAT) system demonstrates highly efficient all-red-light photoswitching, showcasing the versatility of the anthracene scaffold in creating advanced photoswitchable molecules. researchgate.netresearchgate.net
Singlet Oxygen Generation and its Mechanistic Aspects in Anthracene Endoperoxides
Anthracene and its derivatives, including esters like this compound, can react with singlet oxygen ('O₂) to form 9,10-endoperoxides. researchgate.netplos.org This reaction is a [4+2] cycloaddition. nih.gov More importantly, these endoperoxides can serve as thermal or photochemical sources of singlet oxygen, releasing it through a retro-cycloaddition reaction. nih.govresearchgate.netnih.gov This ability to capture and release singlet oxygen makes anthracene-based endoperoxides valuable in various applications, including photodynamic therapy. nih.gov
The generation of singlet oxygen from an endoperoxide can occur via two primary competing pathways upon photoexcitation: cycloreversion (release of 'O₂) and O-O bond homolysis. acs.orgresearchgate.net
Cycloreversion : This pathway involves the concerted or stepwise cleavage of the two C-O bonds, releasing a molecule of singlet oxygen and regenerating the parent anthracene derivative. nih.govacs.org Theoretical studies on a model endoperoxide show that this cycloreversion can be an asynchronous process, proceeding through an intermediate with only one C-O bond broken. acs.org Importantly, this mechanism can directly generate singlet oxygen in its excited ¹Δg state without the involvement of triplet states. acs.orgresearchgate.net The quantum yield for this process is highly dependent on the structure of the anthracene derivative. researchgate.net
O-O Homolysis : This competing pathway involves the cleavage of the peroxide bond (O-O), forming a diradical intermediate. acs.orgresearchgate.net This diradical can then undergo further rearrangement. This pathway is often the primary deactivation channel for many endoperoxides upon excitation. acs.org
The mechanism for singlet oxygen generation by the parent anthracene derivative itself can also proceed without forming a stable endoperoxide intermediate. Some anthracene derivatives in their excited singlet state can form an exciplex with ground-state triplet oxygen, which then leads to the formation of singlet oxygen. plos.org The efficiency of this process depends on the nature of the substituents at the 9 and 10 positions. plos.org Electron-donating groups generally enhance the reactivity towards singlet oxygen. plos.org
The stability of the endoperoxide and the temperature at which it releases singlet oxygen can be tuned by modifying the substituents on the anthracene ring. nih.gov This allows for the design of molecules that release singlet oxygen under specific, controlled conditions. nih.govresearchgate.net
| Process | Description | Key Mechanistic Feature | Products | Citations |
| Singlet Oxygen Capture | [4+2] cycloaddition of singlet oxygen to the anthracene ring. | Reaction occurs across the 9,10-positions. | 9,10-Endoperoxide | researchgate.netnih.govplos.org |
| Singlet Oxygen Release (Cycloreversion) | Photo- or thermo-induced cleavage of C-O bonds in the endoperoxide. | Can be a concerted or stepwise process, directly yielding excited singlet oxygen. | Parent Anthracene + ¹O₂ | nih.govacs.orgresearchgate.net |
| O-O Bond Homolysis | Competing photochemical pathway involving cleavage of the peroxide bond. | Forms a diradical intermediate that undergoes further reactions. | Rearrangement Products | acs.orgresearchgate.net |
| Direct Generation via Exciplex | Excited singlet state of anthracene interacts with ground state oxygen. | Involves formation of an exciplex. | Parent Anthracene + ¹O₂ | plos.org |
Photodegradation Pathways and Stability Studies
The photostability of this compound and its analogues is a critical factor, particularly for applications in photoactive materials. While photodimerization is a primary photoreaction, other degradation pathways can also occur, often involving reaction with atmospheric oxygen. plos.orgairitilibrary.com
Studies on anthracene-9-carboxylic acid (ANCA) have shown that while it is photostable in many organic solvents, it can be photolabile in aqueous media. airitilibrary.com The photodegradation rate is influenced by pH, suggesting an acid-base catalyzed mechanism. airitilibrary.com The primary photodegradation product of ANCA in the presence of air is often anthraquinone (B42736), which is formed via the 9,10-endoperoxide intermediate. airitilibrary.com This endoperoxide, resulting from the reaction with singlet oxygen, can subsequently decompose to yield the final product. plos.orgairitilibrary.com
The general pathway for this type of photodegradation is as follows:
The anthracene derivative absorbs UV light, becoming photoexcited. plos.org
The excited anthracene derivative can either generate singlet oxygen itself or react with singlet oxygen present in the environment. plos.org
The reaction with singlet oxygen forms an endoperoxide. plos.orgairitilibrary.com
This endoperoxide is often unstable and can decompose, either photochemically or thermally, to yield secondary products like anthraquinone. plos.orgairitilibrary.com
The photostability of anthracene derivatives is also linked to the reversibility of their photodimerization. For some systems, like those based on 9-anthracene carboxylate, the head-to-head photodimers are less thermally stable than the head-to-tail isomers due to greater steric hindrance. tandfonline.com This instability can lead to a higher degree of reversibility but might also be considered a degradation pathway if the monomer is not perfectly reformed or if side reactions occur over many cycles.
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Coordination Studies
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in ethyl anthracene-9-carboxylate and studying its coordination behavior. The FT-IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
Key functional groups and their expected vibrational frequencies include:
C=O (Ester Carbonyl): A strong absorption band is typically observed in the region of 1705-1725 cm⁻¹. This band is indicative of the stretching vibration of the carbonyl group in the ester functionality. For instance, in related anthracene (B1667546) derivatives, a strong band at 1707 cm⁻¹ has been attributed to the –CO–N–CO– group. tandfonline.com
C-O (Ester Linkage): The stretching vibrations of the C-O single bond in the ester group usually appear in the 1300-1000 cm⁻¹ range.
Aromatic C-H: Stretching vibrations of the C-H bonds on the anthracene ring are expected above 3000 cm⁻¹.
Aromatic C=C: The in-plane stretching vibrations of the carbon-carbon double bonds within the anthracene ring typically give rise to multiple bands in the 1600-1400 cm⁻¹ region. For example, bands at 1546, 1459, and 1319 cm⁻¹ have been observed for the aromatic rings of similar structures. tandfonline.com
Aliphatic C-H: The stretching and bending vibrations of the C-H bonds in the ethyl group are also present.
FT-IR analysis is not only crucial for confirming the presence of these functional groups but also for studying how the vibrational modes are affected by the molecule's environment or its coordination to other chemical species, such as metal ions. acs.org Changes in the position and intensity of these bands can provide insights into intermolecular interactions and the formation of new chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the anthracene ring typically resonate in the downfield region, usually between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns depend on their position on the ring. For example, in a related anthracene derivative, aromatic protons appeared as multiplets in the range of δ 7.113–7.480 ppm. tandfonline.com
Ethyl Group Protons: The protons of the ethyl group (-CH₂CH₃) exhibit characteristic signals. The methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom are deshielded and typically appear as a quartet, while the methyl (-CH₃) protons appear as a triplet further upfield. In a similar environment, protons of an ethyl group were observed as two triplets and two quartets, indicating a more complex environment. mdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: The carbon atom of the ester carbonyl group is highly deshielded and typically appears in the range of δ 160-180 ppm. mdpi.com
Aromatic Carbons: The carbon atoms of the anthracene ring give rise to a series of signals in the aromatic region, typically between δ 120 and 140 ppm. mdpi.com
Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is found further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.
NMR is also a powerful tool for monitoring chemical reactions involving this compound, such as its synthesis or degradation. mdpi.com By observing the appearance of new signals and the disappearance of reactant signals over time, the progress and outcome of a reaction can be accurately determined.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Reactivity Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The anthracene moiety is a strong chromophore, and its extended π-conjugated system gives rise to characteristic absorption bands in the UV region.
The absorption spectrum is typically characterized by a series of well-defined vibronic bands, which are a hallmark of the anthracene chromophore. These bands arise from π-π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. mdpi.comlibretexts.org The position and intensity of these absorption bands can be influenced by the substituent on the anthracene ring and the solvent environment. scispace.com
Key electronic transitions include:
π-π Transitions:* These are the most prominent transitions for aromatic compounds and are responsible for the strong absorption in the UV region. For anthracene derivatives, these transitions result in structured absorption bands. scispace.com
n-π Transitions:* The ester carbonyl group also possesses non-bonding (n) electrons on the oxygen atom. An n-π* transition, where a non-bonding electron is promoted to an antibonding π* orbital, is also possible. masterorganicchemistry.com These transitions are generally weaker than π-π* transitions and may be observed as a shoulder on the main absorption bands. masterorganicchemistry.com
UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving this compound, such as photodimerization or degradation. chemicalbook.comresearchgate.net Changes in the absorption spectrum, such as a decrease in the intensity of the characteristic anthracene bands, can be used to follow the course of the reaction.
Mass Spectrometry (GC-MS) in Product Identification and Degradation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of this compound, as well as for analyzing its degradation products.
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For this compound (C₁₇H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (250.29 g/mol ). chemsrc.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.
GC-MS is particularly useful for:
Confirming the identity and purity of synthesized this compound.
Identifying byproducts in a reaction mixture.
Analyzing degradation products formed under various conditions, such as exposure to light or heat. researchgate.net
Time-Resolved and Ultrafast Spectroscopic Methods for Kinetic Studies of Excited States
Time-resolved and ultrafast spectroscopic techniques are essential for investigating the dynamics of the electronically excited states of this compound. These methods allow researchers to probe the fate of the molecule on timescales ranging from femtoseconds to seconds after it absorbs light.
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes:
Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.
Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁).
Internal Conversion: Non-radiative decay to a lower electronic state of the same multiplicity.
Photochemical Reactions: The excited molecule can undergo chemical reactions, such as dimerization. rsc.org
Techniques like time-correlated single photon counting (TCSPC) and transient absorption spectroscopy are used to measure the lifetimes of the excited states and to identify transient species. scispace.comrsc.org These studies have revealed that the photophysical properties of anthracene derivatives are highly dependent on factors such as solvent polarity and the nature of substituents. scispace.comresearchgate.net For instance, the rate of energy transfer between the anthracene unit and another connected molecule can be determined using these advanced spectroscopic methods. rsc.org Ultrafast techniques can also shed light on processes that occur faster than solvent relaxation, providing insights into nonequilibrium reaction dynamics. unige.ch
Computational and Theoretical Investigations of Ethyl Anthracene 9 Carboxylate and Analogues
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of aromatic systems. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing the complex electronic structure and reactivity of ethyl anthracene-9-carboxylate and its analogues.
The geometry of an anthracene (B1667546) ester, particularly the orientation of the ester group relative to the planar anthracene ring, is critical in determining its electronic and photophysical properties. DFT calculations are widely used for geometry optimization to find the most stable molecular conformation.
For this compound, steric hindrance between the ester group at the 9-position and the peri-hydrogens on the anthracene ring forces the carboxylate group to twist out of the plane of the aromatic system. X-ray crystallography data reveals a significant dihedral angle of 76.00(19)° between the carboxylate (COO) group and the anthracene plane, with the torsion angle around the O-Csp³ bond of the ethyl group being 108.52(18)°. nih.gov
Computational studies on related anthracene derivatives provide further insight. For instance, DFT calculations on 9,10-anthracene dicarboxylic acid (9,10-ADCA) show that the lowest-energy ground-state structure has a dihedral angle of 56.6° between the carboxylic acid groups and the anthracene plane. scispace.comvt.edu This non-planar conformation is a direct result of steric repulsion. In contrast, analogues like 1,4-ADCA and 2,6-ADCA, where steric hindrance is minimal, are calculated to have planar ground-state geometries with a dihedral angle of 0°. scispace.comvt.eduresearchgate.net These findings highlight the profound impact of substituent position on the ground-state conformation of anthracene derivatives.
Table 1: Calculated and Experimental Dihedral Angles in Anthracene Carboxylic Acids and Esters
| Compound | Method | Dihedral Angle (Anthracene Plane vs. Carboxyl Group) | Reference |
|---|---|---|---|
| This compound | X-ray Diffraction | 76.00° | nih.gov |
| 9,10-Anthracene dicarboxylic acid | DFT | 56.6° | scispace.comvt.edu |
| 9-Anthracenecarboxylic acid | DFT | ~60° | researchgate.net |
| 2,6-Anthracene dicarboxylic acid | DFT | 0° | scispace.comvt.edu |
| 1,4-Anthracene dicarboxylic acid | DFT | 0° | scispace.comvt.edu |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.
The HOMO-LUMO energy gap (ΔE) is a key chemical reactivity descriptor. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. tandfonline.com For example, a computational study on various substituted β-carboline derivatives found that an anthracen-9-yl substituted structure possessed the lowest HOMO-LUMO gap, indicating it was the most reactive ("softest") molecule in the series. dergipark.org.tr
From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and softness (S), which quantify a molecule's resistance to change in its electron distribution.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) attack. tandfonline.comsemanticscholar.org In anthracene esters, the carbonyl oxygen typically represents a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding.
Table 2: Key Chemical Reactivity Descriptors from FMO Theory
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. Small gap suggests high reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules have a large energy gap. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness. Soft molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Geometry Optimization and Conformational Analysis of Anthracene Esters
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. sandia.gov This is crucial for understanding the photophysical behavior of compounds like this compound, which are known for their fluorescence.
TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectra). For anthracene derivatives, these calculations can accurately model the characteristic π-π* transitions of the aromatic core. mdpi.com Furthermore, TD-DFT allows for the optimization of molecular geometries in the excited state.
Studies on 9-anthracenecarboxylic acid and its derivatives have revealed significant geometry changes upon electronic excitation. For 9,10-ADCA, TD-DFT calculations predict that the dihedral angle between the carboxyl groups and the anthracene ring decreases from 56.6° in the ground state to just 27.7° in the first excited state, accompanied by a puckering of the anthracene moiety. scispace.comvt.edu This relaxation in the excited state is a common feature for 9-substituted anthracenes and explains the characteristic broad, structureless fluorescence emission observed for many of these compounds, which is due to the significant difference between the ground and excited state geometries. researchgate.net In contrast, derivatives like 1,4-ADCA and 2,6-ADCA, which are planar in the ground state, are predicted to remain so in the excited state. scispace.comvt.edu
Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and their influence on bulk properties like crystal packing. illinois.edu
The crystal structure of this compound is stabilized by a combination of weak intermolecular forces. These include C-H⋯O hydrogen bonds and edge-to-face arene interactions, where a C-H bond from one molecule points towards the center of the aromatic ring of a neighbor. nih.gov Similarly, in an analogue, (E)-2-{ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}this compound, weak C-H⋯O interactions are the primary drivers of the crystal packing arrangement. iucr.orgescholarship.org
MD simulations can be used to explore the stability of these crystal lattices and to understand how molecules arrange themselves. In other anthracene esters, intermolecular π-π stacking is a dominant cohesive force. publish.csiro.au The balance between different non-covalent interactions, such as C-H⋯π, π-π stacking, and hydrogen bonding, determines the final crystal packing motif (e.g., herringbone vs. sandwich arrangements), which in turn affects the material's properties. acs.orgrsc.org MD simulations can help rationalize these packing preferences and predict how modifications to the molecular structure might alter the solid-state assembly.
Prediction of Spectroscopic Signatures from Computational Models
A key application of computational modeling is the prediction of spectroscopic data, which can be used to validate experimental findings or to interpret complex spectra.
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For instance, in a study of diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the computed FT-IR and FT-Raman wavenumbers showed excellent agreement with experimental measurements. tandfonline.com
Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can also be computed. These calculations help in the assignment of complex ¹H and ¹³C NMR spectra, especially for large molecules with many overlapping signals. acs.org
As mentioned in section 5.2, TD-DFT is used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.com Furthermore, computational methods can predict photoluminescence properties. By calculating the energy difference between the optimized excited state and the ground state, the emission wavelength can be estimated, providing insights into the fluorescence characteristics of anthracene esters. acs.org
Table 3: Computationally Predictable Spectroscopic Data
| Spectroscopy Type | Computational Method | Predicted Parameters | Reference |
|---|---|---|---|
| Infrared (IR) & Raman | DFT | Vibrational Frequencies and Intensities | tandfonline.com |
| NMR (¹H, ¹³C) | DFT (with GIAO method) | Chemical Shifts and Coupling Constants | acs.org |
| UV-Visible Absorption | TD-DFT | Transition Energies (λmax) and Oscillator Strengths | mdpi.com |
| Photoluminescence (Fluorescence) | TD-DFT | Emission Wavelengths (λem) | acs.org |
Solid State Behavior and Supramolecular Assemblies of Ethyl Anthracene 9 Carboxylate
Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms and molecules in a crystal. For ethyl anthracene-9-carboxylate, this analysis reveals key conformational features.
The molecule, with the chemical formula C₁₇H₁₄O₂, crystallizes in the orthorhombic space group Pna2₁. iucr.org A significant conformational characteristic is the dihedral angle between the carboxylate (COO) group and the anthracene (B1667546) ring system, which is approximately 76.00(19)°. iucr.orgnih.gov This near-perpendicular arrangement is a result of steric hindrance between the ester group and the peri-hydrogens at the 1 and 8 positions of the anthracene core. union.edu The torsion angle around the O-Csp³ bond of the ethyl ester group is reported to be 108.52(18)°. nih.govresearchgate.net
The crystal packing is characterized by a herringbone arrangement of the anthracene units. iucr.org This packing is a common motif for aromatic molecules and is driven by the optimization of intermolecular interactions. The unit cell parameters determined at a temperature of 153 K are:
a = 8.5431(6) Å
b = 10.2137(7) Å
c = 14.5426(11) Å
V = 1268.94(16) ų
Z = 4 iucr.org
Intermolecular Interactions: Hydrogen Bonding and Arene Interactions in Crystal Lattices
The supramolecular assembly of this compound in the solid state is stabilized by a combination of weak intermolecular forces.
Hydrogen Bonding: The primary hydrogen bonding interaction observed is of the C–H···O type. iucr.orgnih.gov Specifically, a hydrogen atom from the anthracene ring (C5–H5) interacts with the carbonyl oxygen (O1) of a neighboring molecule. iucr.org This interaction, with a donor-acceptor distance of 3.302(2) Å, links the molecules into helical strands that run along the c-axis of the crystal. iucr.org
Influence of Molecular Structure on Crystal Packing Modes and Photoreactivity
The specific molecular structure of this compound directly influences its crystal packing, which in turn governs its photoreactivity. The near-perpendicular orientation of the ethyl carboxylate group with respect to the anthracene plane is a key structural feature. iucr.orgnih.gov This conformation minimizes steric hindrance but also affects how the anthracene moieties can align with each other in the crystal lattice. union.edu
For many anthracene derivatives, photoreactivity in the solid state involves a [4+4] photodimerization reaction between adjacent anthracene rings. figshare.comnih.gov The efficiency of this reaction is highly dependent on the distance and orientation of the neighboring anthracene molecules, as dictated by Schmidt's topochemical principles. nih.gov In the case of this compound, the herringbone packing arrangement, while stable, may not provide the ideal parallel alignment of anthracene planes required for efficient photodimerization. iucr.org
Studies on related 9-anthracene carboxylic acid (9AC) and its derivatives show that even slight modifications to the molecular structure can lead to significant changes in crystal packing and a complete loss of photoreactivity. figshare.comresearchgate.net For instance, substitution at the 10-position of the anthracene core can disrupt the packing necessary for the [4+4] cycloaddition. figshare.comresearchgate.net The presence of the ethyl ester group in this compound, compared to the carboxylic acid in 9AC, alters the hydrogen bonding network and steric environment, which can fundamentally influence the molecular packing and thus its photoreactive properties. iucr.org
Engineering Photomechanical Response through Morphology Control
The ability of certain molecular crystals to undergo light-induced mechanical motion, or a photomechanical response, is a burgeoning field of materials science. researchgate.netescholarship.org This phenomenon is often driven by a reversible photochemical reaction, such as the [4+4] photodimerization of anthracene derivatives. figshare.comnih.gov The resulting lattice strain between the reactant and product domains within the crystal can lead to macroscopic effects like bending, twisting, or shattering. nih.gov
While specific studies on the photomechanical response of this compound are not extensively detailed, research on the parent compound, 9-anthracene carboxylic acid (9AC), and its other derivatives provides a framework for understanding the potential. nih.govresearchgate.netresearchgate.net For a material to exhibit a useful photomechanical effect, several factors are critical:
Reversible Photoreaction: The photochemical reaction must be reversible, often thermally, to allow the material to return to its original state. researchgate.net
Crystal Integrity: The crystal must be able to withstand the strain of the photoreaction without fracturing. figshare.comresearchgate.net
Favorable Crystal Packing: The molecules must be arranged in a way that allows for the photoreaction to occur efficiently. researchgate.net
Engineering the photomechanical response involves controlling the crystal morphology. google.com By tuning crystallization conditions (e.g., solvent, temperature, additives), it is possible to grow crystals with specific shapes and faceting, which can influence the direction and magnitude of the mechanical motion. google.com For example, needle-like or ribbon-like crystals of 9AC derivatives have been shown to bend upon irradiation. nih.govresearchgate.net
In the context of this compound, modifying the crystallization process to favor morphologies that align the molecules for photodimerization and can accommodate the resulting lattice changes would be a key strategy. The esterification of 9AC to form compounds like this compound is one approach that has been explored to modify crystal packing and, consequently, the photomechanical properties of the resulting materials. researchgate.net
Biological and Biomedical Research Applications of Anthracene Esters and Derivatives
Investigations into Biological Activity and Therapeutic Potential
The therapeutic potential of anthracene (B1667546) derivatives is an active area of investigation, with research spanning anticancer, antiviral, and DNA-interactive agents.
Antiviral and Anticancer Research Pathways for Anthracene-Nucleoside Analogues
The structural similarity of certain anthracene derivatives to biological molecules has led to their investigation as potential therapeutic agents, particularly when incorporated into nucleoside analogues. Carbocyclic nucleosides, which are more metabolically stable than their natural counterparts, have shown promise as antiviral and antitumor agents. researchgate.net
In one study, isoxazolino-carbocyclic anthracene nor-nucleosides were synthesized and evaluated for their inhibitory activity against a range of viruses, including Herpes simplex, Hepatitis B and C, and Human Papillomavirus (HPV). While most of the activities were modest, one specific regioisomer demonstrated noteworthy antiviral activity against HPV, with no observed cellular toxicity at concentrations between 1–100 μM. researchgate.net Another compound from a similar synthetic approach, which combined an anthracene moiety with a carbocyclic nucleoside analogue, showed high and selective activity against HPV, with an EC₅₀ value 39 times lower than the control drug, Cidofovir. researchgate.net
In the realm of oncology, anthracene derivatives are recognized as promising anticancer agents. rroij.com The anthraquinone (B42736) substructure, for instance, is a key component of established anticancer drugs like doxorubicin (B1662922) and mitoxantrone. rroij.cominnovareacademics.in Research has shown that bis(imino)anthracene derivatives can act as G-quadruplex ligands, stabilizing these structures in telomeres and oncogenes, which suggests a potential mechanism for anticancer activity. rsc.org Furthermore, natural anthraquinones like emodin (B1671224) and its synthetic halogenated derivatives have been evaluated for antiviral activity against human coronavirus strains, indicating the broad therapeutic potential of the anthracene scaffold. mdpi.com
Exploration of DNA Intercalation and Cleavage Mechanisms
The planar aromatic structure of the anthracene ring system is ideally suited for intercalation between the base pairs of the DNA double helix. rroij.com This non-covalent binding mode is a cornerstone of the biological activity of many anthracene derivatives. The substituents on the anthracene core, particularly at the 9 and 10 positions, are strategically located to fit within the major or minor grooves of DNA, further influencing the binding affinity and specificity. rroij.com
Theoretical studies on anthracene derivatives with side chains have shown that they tend to bind more favorably to A-T rich sequences compared to G-C sequences in DNA. nih.gov This binding can be monitored through the compound's fluorescence. The fluorescence of many anthracene derivatives is quenched by interaction with GC base pairs but enhanced by AT sequences, providing a useful spectroscopic tool for identifying the binding site on the DNA strand. rroij.com
Beyond simple intercalation, some anthracene derivatives can induce DNA damage. The long-lived triplet excited states of anthryl probes can be leveraged to initiate photoreactions that lead to DNA strand cleavage. rroij.com For example, a compound formed by linking an anthraquinone (the intercalating part) with a Zn²⁺ complex (the cleaving part) showed a 15-fold increase in DNA cleavage efficiency compared to the cleaving moiety alone. rroij.com This dual-functionality highlights the versatility of the anthracene framework in designing molecules that can both target and damage DNA, a critical mechanism for many anticancer drugs. sci-hub.se
Modulators of Ion Channel Activity: Focusing on Ca²⁺-Activated Cl⁻ Currents (CaCCs)
Anthracene derivatives have been identified as modulators of ion channels, particularly calcium-activated chloride channels (CaCCs), which are crucial for physiological processes like smooth muscle contraction and epithelial fluid secretion. nih.govbiorxiv.org The parent compound of ethyl anthracene-9-carboxylate, anthracene-9-carboxylic acid (9-AC) , is a well-documented inhibitor of these channels.
In studies on rat vascular smooth muscle cells, 9-AC was shown to inhibit Ca²⁺-activated Cl⁻ currents, with reported IC₅₀ values (the concentration required to inhibit 50% of the current) ranging from 16.5 to 306 µM. These findings suggest a direct interaction between the compound and the chloride channel protein. nih.gov
However, the modulatory effect can be complex. In rabbit pulmonary artery smooth muscle cells, 9-AC exhibited an anomalous effect. While it caused a small inhibition (21±10%) of the maximum outward Cl⁻ current at positive membrane potentials, it significantly enhanced (by 321±34%) the instantaneous inward current at negative potentials. nih.gov This suggests that 9-AC may not be a simple channel blocker but rather a modulator that can both inhibit and potentiate channel activity depending on the conditions. This dual action is not unique to 9-AC and has been observed with other structurally different chloride channel blockers, indicating a complex interaction with the channel's gating mechanism. nih.gov These findings establish the anthracene carboxylic acid scaffold as a key structure for probing and modulating CaCC function.
| Compound | Target/Cell Type | Activity | IC₅₀ (µM) |
| Anthracene-9-carboxylic acid (9-AC) | Ca²⁺-activated Cl⁻ current (Rat portal vein smooth muscle) | Inhibition | 16.5 - 306 |
| Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) | Ca²⁺-activated Cl⁻ current (Rat portal vein smooth muscle) | Inhibition | 16.5 - 306 |
| Diphenylamine-2,2'-dicarboxylic acid (DPC) | Ca²⁺-activated Cl⁻ current (Rat portal vein smooth muscle) | Inhibition | 16.5 - 306 |
This table presents IC₅₀ values for known inhibitors of Ca²⁺-activated Cl⁻ currents, including the parent acid of the title compound. Data sourced from nih.gov.
Utilization as Fluorescent Bioprobes and Biosensors
The inherent fluorescence of the anthracene core makes it an excellent fluorophore for the development of chemosensors and bioprobes. rroij.com Its chemical stability and strong photoluminescence are properties that researchers have harnessed to detect a wide range of analytes, from small ions to large biomolecules. rroij.comrsc.org
One innovative application is in the detection of specific DNA sequences. Researchers have developed probes where an anthracene tag is attached to a DNA backbone via a flexible linker. In one such design, the probe's fluorescence intensity decreases upon binding to a perfectly matching DNA target strand, but increases when binding to a mismatched strand. This difference allows for the clear identification of single-point variations in a DNA sequence. rsc.org
Anthracene-based probes have also been designed for sensing biologically relevant small molecules and ions. A novel probe, AC-Se, was created by incorporating selenium into an anthracene carboxyimide structure. This probe demonstrates a 104-fold enhancement in fluorescence and a very low detection limit (36.2 nM) specifically for hypochlorous acid, a reactive oxygen species involved in various physiological and pathological processes. rsc.org In another example, an anthracene-based chalcone (B49325) was synthesized that shows aggregation-induced emission, a phenomenon where fluorescence is enhanced in an aggregated state. This property was used to create a sensor for detecting nitroaromatic explosives like picric acid in water. nih.gov Furthermore, by combining anthracene with a phenylboronic acid recognition site, scientists have created a fluorescent probe capable of selectively recognizing sugars under physiological pH conditions. frontiersin.org
Antibacterial Activity of Substituted Anthracene Derivatives
The anthracene framework has served as a scaffold for the development of new antibacterial agents. Studies have shown that specific substitutions on the anthracene ring can impart significant growth-inhibitory activity against various bacterial strains. researchgate.nettubitak.gov.tr
Anthracene-9-carboxylic acid, the parent acid of this compound, has demonstrated potent antibacterial effects. It was found to exhibit strong growth inhibition against the bacterium Clostridium perfringens, a pathogen that can cause gastrointestinal diseases. researchgate.net This suggests that the carboxyl group at the 9-position is a key feature for this biological activity.
More complex anthracene derivatives have also shown promise. A series of newly synthesized heterocyclic compounds featuring an anthracene moiety displayed promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria, with Minimum Inhibitory Concentration (MIC) values between 1 and 2 µg/mL. biointerfaceresearch.com In a separate study, hybrid molecules combining anthracene with 1,8-naphthalimide (B145957) and an aminothiazole linker were screened for antimicrobial activity. Certain compounds in this series were found to be particularly potent against E. coli, B. subtilis, and S. aureus. orientjchem.org Additionally, ester-functionalized isoxazoles that incorporate an anthracene moiety have been synthesized and shown to possess significant antibacterial and antifungal properties. edu.krd
| Compound Class/Derivative | Bacterial Strains | Activity/MIC |
| Anthracene-9-carboxylic acid | Clostridium perfringens | Strong growth inhibition |
| Hybrid Anthracene-Pyrroloanthracen Derivatives | Escherichia coli, Bacillus cereus | MIC: 1-2 µg/mL |
| Anthracene-Aminothiazole Hybrid (Compound 4c) | E. coli, B. subtilis, S. aureus | MIC: 7.63 µM, 9.13 µM, 8.39 µM |
This table summarizes the antibacterial activity of various anthracene derivatives against different bacterial strains. Data sourced from researchgate.netbiointerfaceresearch.comorientjchem.org.
Materials Science and Engineering Applications of Ethyl Anthracene 9 Carboxylate
Organic Electronic Materials Development
The planar structure of the anthracene (B1667546) core facilitates effective π-π stacking interactions, a crucial characteristic for efficient charge transport in organic semiconductor devices. frontiersin.org This property positions anthracene derivatives as key building blocks in the field of organic electronics. beilstein-journals.orgevitachem.com
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Anthracene derivatives are widely employed as essential materials in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.org In OLEDs, they often serve as the emissive layer, prized for their capacity to emit light with high efficiency and color purity upon electrical excitation. frontiersin.org Their inherent stability and high charge carrier mobility also make them excellent candidates for the semiconductor channel material in OFETs. beilstein-journals.orgfrontiersin.org
Research has specifically highlighted the potential of complexes derived from anthracene-9-carboxylic acid in OLEDs. For instance, a tin(IV)-carboxylate coordination complex using anthracene-9-carboxylic acid as a primary ligand was synthesized and used as the light-emitting layer (LEL) in an OLED device. researchgate.net This device demonstrated notable performance, underscoring the applicability of this class of compounds. researchgate.net
| Performance Metric | Value |
|---|---|
| Maximum Luminance | 6550 cd/m² |
| Maximum Power Efficiency | 7.2 lm/W |
| Driving Voltage | ~7 V |
While direct application of ethyl anthracene-9-carboxylate in a final device is not extensively documented, its structural similarity to these high-performing components makes it a compound of interest. The synthesis of various ester-functionalized anthracene derivatives for use in OFETs further supports the potential role of this compound as a key intermediate or functional unit in organic electronics. researchgate.net
Charge Transport and Electronic Properties in Anthracene-Based Materials
The charge transport capability of anthracene-based materials is intrinsically linked to their molecular arrangement and electronic structure. The planar nature of the anthracene molecule promotes π-π stacking, creating pathways for charge carriers (electrons and holes) to move through the material. frontiersin.org The efficiency of this transport can be modulated by introducing various functional groups to the anthracene core. researchgate.net
Liquid Crystal and Self-Assembled Systems Design
The design of liquid crystals and self-assembled systems often leverages molecules that can organize into ordered structures. Anthracene derivatives, including esters of 9-anthracene carboxylic acid, have been explored for these applications due to their rigid core and potential for directed intermolecular interactions. uea.ac.uk
One study detailed the synthesis of triphenylene (B110318) monoesters, including a 9-anthracenoyl derivative, to investigate their liquid crystalline behavior. uea.ac.uk While this specific ester did not form a liquid crystal phase in the studied system, its synthesis highlights its role as a building block in the design of discotic liquid crystals. uea.ac.uk
A more direct application is found in the development of photo-crosslinkable liquid compounds. A hexavalent compound featuring six 9-anthracene carboxylate terminals was synthesized and found to be a viscous liquid at room temperature. tandfonline.com This material could be converted from a liquid to a solid state upon irradiation with light, demonstrating its function as a photo-curable adhesive. tandfonline.com This behavior is a direct result of the self-assembly and subsequent photochemical reaction of the anthracene units. tandfonline.com The initial liquid state, despite the high molecular weight, was attributed to the bent shape of the 9-anthracene terminal groups. tandfonline.com
Photoresponsive and Stimuli-Responsive Materials
Materials that respond to external stimuli, such as light, are at the forefront of materials innovation. Anthracene derivatives, particularly esters of 9-anthracene carboxylic acid, are a prominent class of photoresponsive molecules due to their characteristic photodimerization reaction. tandfonline.comresearchgate.net
Development of Photochromic and Photomechanical Materials
The development of photochromic (light-induced color change) and photomechanical (light-induced shape change) materials frequently utilizes the reversible photochemical reactions of anthracene compounds. researchgate.net The core reaction is a [4+4] photodimerization that occurs between two parallel anthracene molecules upon exposure to UV or near-visible light. rsc.org This reaction converts two aromatic anthracene units into a non-aromatic dimer, causing a significant change in the material's absorption spectrum and physical properties. tandfonline.comresearchgate.net
Esterification of 9-anthracene carboxylic acid is a common strategy to create photoresponsive materials with tailored properties. researchgate.net For example, liquid compounds terminated with 9-anthracene carboxylate units exhibit reversible changes in their UV-Vis absorption spectra when irradiated. tandfonline.com In one study, a thin film of a hexa-anthracene derivative showed a significant decrease in absorbance in the 300-400 nm range upon irradiation, which corresponded to the material solidifying. tandfonline.com This process was thermally reversible, with the initial liquid state and absorbance spectrum being recovered upon heating. tandfonline.com
| Property | Observation |
|---|---|
| Irradiation Wavelength | 405 nm |
| Physical State Change | Liquid to Solid |
| Absorbance Decrease (300-400 nm) | Reduced to 40% of initial |
| Thermal Recovery Condition | 180°C for 5 minutes |
| Reversibility | Reproducible over 5 cycles |
This reversible photodimerization is the basis for creating materials that can perform mechanical work. Crystals of anthracene derivatives have been shown to bend, expand, or shatter upon irradiation as a result of the internal stress generated by the dimerization reaction. researchgate.net Fluorination of 9-anthracene carboxylic acid has been shown to improve photomechanical properties, making the crystals less brittle and capable of enduring more bending cycles. researchgate.net
Actuation Mechanisms in Solid-State Anthracene Derivatives
The actuation mechanism in solid-state anthracene derivatives is a direct consequence of the [4+4] photodimerization reaction. rsc.org For this reaction to occur in the solid state, the anthracene molecules must be packed in a crystal lattice in a way that satisfies specific geometric criteria, with the reacting double bonds being parallel and within a certain distance (typically less than 4.2 Å). researchgate.net
When a crystal is irradiated, the conversion of monomer pairs to dimer products introduces significant strain into the crystal lattice because the dimer has a different size and shape than the two monomers it replaced. scispace.com This strain induces a mechanical stress that can cause the entire crystal to change shape, resulting in observable actuation. researchgate.netscispace.com
The reversibility of this actuation is key to creating functional devices. For many 9-anthracene carboxylate derivatives, the photodimer is thermally unstable and will spontaneously revert to the monomer state, allowing the material to return to its original shape. researchgate.net The thermal stability of the dimer can be influenced by steric hindrance; for example, "head-to-head" dimers of 9-substituted anthracenes are often less stable than "head-to-tail" isomers, leading to lower dissociation temperatures and faster recovery times. tandfonline.com
| Isomer | Dissociation Temperature |
|---|---|
| 1-Anthracene Carboxylate Derivative (1At6) | 220°C |
| 9-Anthracene Carboxylate Derivative (9At6) | 160°C |
This direct conversion of light energy into mechanical work at the molecular level establishes anthracene carboxylate esters as promising candidates for developing advanced actuators, sensors, and smart materials.
Building Blocks for Polymeric Architectures and Advanced Composites
This compound, while not typically used directly as a monomer, is a pivotal precursor for crafting functional monomers that embed the unique photophysical and photochemical properties of the anthracene core into a wide array of polymeric and composite materials. The anthracene moiety is prized in materials science for its ability to undergo reversible [4+4] photocycloaddition, its distinct fluorescence, and its rigid, planar structure, which can be leveraged to create advanced materials with tunable properties. researchgate.net
The ester group of this compound can be readily transformed into more reactive functionalities suitable for polymerization. For instance, hydrolysis yields anthracene-9-carboxylic acid, and reduction produces (anthracen-9-yl)methanol. These derivatives serve as key intermediates for introducing the anthracene unit into polymers, either as a pendant group or within the main chain.
Polymeric Architectures via Functionalized Anthracene Monomers
The most prominent application of the anthracene-9-carboxylate core in polymer science is the development of stimuli-responsive materials. By functionalizing polymer backbones with pendant anthracene groups, researchers can create networks that are reversibly crosslinkable using light or heat. specificpolymers.com
Photo-reversible Crosslinking: The [4+4] cycloaddition of anthracene is a cornerstone of this technology. When irradiated with UV light (typically >300 nm), two anthracene moieties dimerize, forming a covalent bond that crosslinks the polymer chains. nih.gov This process can transform a soluble thermoplastic material into a rigid, insoluble thermoset. The crosslinking is often reversible; exposure to shorter wavelength UV light (<300 nm) or heat can cleave the dimer, restoring the original polymer structure. nih.govnih.gov This reversibility is highly sought after for applications in self-healing materials, recyclable thermosets, and 3D printing. specificpolymers.comdigitellinc.com
For example, a degradable network polymer was synthesized using the photodimer of 9-anthracene carboxylic acid as a crosslinker for bisepoxides. oup.com The resulting network was thermally cured at 100–110 °C and could be fully decrosslinked and solubilized by heating to 150 °C for 30 minutes. oup.com This demonstrates the potential for creating recyclable epoxy-based composites.
Research Findings on Anthracene-Based Polymers: Studies have explored incorporating anthracene derivatives into various polymer systems, including polyacrylates, polyurethanes, polyimides, and polysiloxanes, to create materials with enhanced thermal, mechanical, and optical properties. specificpolymers.comacs.orgresearchgate.net
Polyimides: A series of anthracene-based polyimides were synthesized from an ester-functionalized anthracene diamine monomer and various commercial dianhydrides. These polymers exhibited exceptional thermal stability, with decomposition temperatures (Td5%) ranging from 450–530 °C and glass transition temperatures (Tg) between 270–410 °C. acs.org
Polymethacrylates: Copolymers containing anthracene-functionalized methacrylate (B99206) have been shown to form reversible networks through photodimerization upon UV irradiation, with thermal dissociation occurring around 200 °C. specificpolymers.com
Porous Polymers: Porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene with comonomers like divinylbenzene (B73037) have been synthesized. These materials form regular microspheres with high specific surface areas (134–472 m²/g) and good thermal stability up to 307 °C, alongside fluorescence under UV light. mdpi.com
Below are data tables summarizing the properties of various polymers synthesized using functionalized anthracene building blocks derived from precursors like this compound.
Table 1: Thermal Properties of Anthracene-Based Polyimides
This table presents the glass transition temperature (Tg) and 5% weight loss temperature (Td5%) for a series of polyimides incorporating an anthracene-based diamine monomer.
| Polymer Name | Dianhydride Used | Tg (°C) | Td5% (°C) | Source |
| An6F-PI | 6FDA | 410 | 530 | acs.org |
| AnDS-PI | DSDA | 350 | 480 | acs.org |
| AnOD-PI | ODPA | 280 | 510 | acs.org |
| AnBT-PI | BTDA | 300 | 450 | acs.org |
| AnBPA-PI | BPADA | 270 | 520 | acs.org |
Table 2: Optical and Electrochemical Properties of Anthracene-Containing Conjugated Polymers
This table summarizes the absorption maxima and optical bandgaps for alternating conjugated polymers containing anthracene units, highlighting their potential in optoelectronic applications.
| Polymer Name | Absorption Max (λmax, film, nm) | Optical Bandgap (Eg, eV) | Source |
| PPADEBT | 501 | 2.14 | arabjchem.org |
| Poly[ANT-PPy] | 410 | 2.76 | bohrium.com |
Advanced Composites
The incorporation of anthracene-based polymeric materials as either the matrix or a functional additive can lead to advanced composites with stimuli-responsive behavior. The ability to reversibly crosslink a polymer matrix allows for the creation of "smart" composites that can be repaired, reshaped, or recycled on demand.
For instance, anthracene-functionalized polymers can be used as a matrix material for composites. Upon damage, the material can be exposed to heat or a specific wavelength of light to induce de-crosslinking, allowing the material to flow and heal cracks before being re-crosslinked to restore its structural integrity. specificpolymers.com Furthermore, the rigid structure of the anthracene dimer can enhance the mechanical stiffness of the composite material, while the monomeric form allows for processability. rsc.org This dynamic control over material properties is a significant advantage in the design of high-performance and sustainable composites.
Structure Activity and Structure Property Relationships in Ethyl Anthracene 9 Carboxylate Derivatives
Impact of Ester Group Modifications on Molecular Conformation and Behavior
The ester group at the 9-position of the anthracene (B1667546) core plays a pivotal role in determining the molecule's three-dimensional structure and, consequently, its solid-state properties. The orientation of the carboxylate group relative to the plane of the anthracene ring is a critical parameter.
In the crystal structure of ethyl anthracene-9-carboxylate, the carboxylate (COO) group is significantly twisted out of the plane of the anthracene system, forming a dihedral angle of 76.00°. nih.gov Additionally, the torsion angle around the O-Csp³ bond of the ethyl group is 108.52°. nih.gov This non-planar conformation is a result of steric hindrance between the ester group and the peri-hydrogens on the anthracene ring.
Modifying the ester group, for instance, by changing the alkyl chain from ethyl to other groups, or by studying the parent 9-anthracenecarboxylic acid, provides insight into structure-property relationships. The ester group is generally planar, but the barrier to rotation around the C–O single bond is significant. modgraph.co.uk For the parent 9-anthracenecarboxylic acid (9-ACA), computational studies have shown that the dihedral angle between the carboxylic group and the anthracene system is approximately 60° in the ground state. researchgate.net Upon electronic excitation to the S₁ state, this angle decreases to about 30°, indicating a significant structural relaxation and increased conjugation in the excited state. researchgate.net This relaxation is responsible for the large Stokes shift observed in its fluorescence spectrum. researchgate.netscispace.com
In contrast, for the deprotonated form, anthracene-9-carboxylate, the carboxylate group remains largely decoupled from the aromatic system, with a dihedral angle near 90° in both the ground and excited states. researchgate.net This lack of excited-state relaxation highlights the crucial role of the ester or acid functionality. Studies on a series of 12 different esters of 9-anthracenecarboxylic acid have been conducted to correlate properties like triboluminescence with their specific crystal structures, further emphasizing how modifications to the ester moiety can systematically alter the material's bulk properties. acs.org
| Compound | State | Dihedral Angle (°) | Source |
|---|---|---|---|
| This compound | Ground (Crystal) | 76.00 | nih.gov |
| 9-Anthracenecarboxylic acid | Ground (Calculated) | ~60 | researchgate.net |
| 9-Anthracenecarboxylic acid | Excited (S₁) (Calculated) | ~30 | researchgate.net |
| Anthracene-9-carboxylate (anion) | Ground & Excited (Calculated) | ~90 | researchgate.net |
| 9,10-Anthracene dicarboxylic acid | Ground (Calculated) | 56.6 | scispace.com |
| 9,10-Anthracene dicarboxylic acid | Excited (S₁) (Calculated) | 27.7 | scispace.com |
Substituent Effects on Photophysical and Photochemical Characteristics
The photophysical and photochemical properties of the this compound scaffold can be precisely tuned by introducing substituents onto the anthracene ring system. These modifications alter the molecule's electronic structure, influencing its absorption and emission characteristics, fluorescence efficiency, and photochemical reactivity. rsc.org
Attaching substituents at the 9- and 10-positions is a particularly effective strategy. rsc.org Unsubstituted anthracene has a moderate fluorescence quantum yield (around 30%) due to efficient intersystem crossing to the triplet state. rsc.org However, substitution at these positions can significantly increase the quantum yield. rsc.org For example, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) are known to be highly efficient green emitters, a property attributed to the extended π-conjugation through the acetylene (B1199291) linkages, which increases the transition dipole moment. acs.org
The electronic nature of the substituents—whether they are electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CN, -CF₃)—plays a critical role. rsc.orgacs.org These groups perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. acs.org For instance, introducing halogen substituents like fluorine and bromine can cause redshifts in both the absorption and emission spectra. acs.org
The position of substitution is also crucial. A study on anthracene dicarboxylic acids (ADCA) revealed significant differences between isomers. scispace.com The 1,4- and 2,6-ADCA isomers behave differently from the 9,10-ADCA isomer, as the substituents perturb the electronic transitions along the longitudinal and transverse axes of the anthracene core to varying degrees. scispace.com
Photochemical reactivity, such as the characteristic [4+4] photodimerization of anthracenes, is also highly sensitive to substitution. mdpi.comacs.org Bulky substituents at or near the 9- and 10-positions can sterically hinder the approach of two anthracene molecules, thereby inhibiting or completely preventing dimerization. researchgate.net This effect is critical in designing materials that are either photoreactive or photostable.
| Compound/Substituents | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Source |
|---|---|---|---|---|---|
| 9,10-di(thiophen-2-yl)anthracene | Toluene (B28343) | 434 | 457 | 0.86 | rsc.org |
| 9,10-bis(4-methoxyphenyl)anthracene | Toluene | 403 | 425 | 0.99 | rsc.org |
| 9,10-bis(4-cyanophenyl)anthracene | Toluene | 405 | 425 | 0.89 | rsc.org |
| 10-(Diphenylphosphoryl)-6-methoxyanthracene-9-carbonitrile | DCM | 440 | 530 | 0.95 | acs.org |
| 10-(Diphenylphosphoryl)-6,7-difluoroanthracene-9-carbonitrile | DCM | 419 | 474 | 0.91 | acs.org |
| 9,10-Anthracene dicarboxylic acid | THF | 381 | 455 | 0.66 | scispace.com |
Rational Design Principles for Modulating Compound Functionality and Targeting Specific Applications
The knowledge of structure-property relationships allows for the rational design of this compound derivatives with specific functionalities. This involves the deliberate modification of the molecular structure to achieve a desired outcome for applications in materials science, such as photomechanical actuators, OLEDs, and chemical sensors. researchgate.netresearchgate.net
Photomechanical Materials: One major goal is the creation of molecular crystals that undergo reversible mechanical motion when exposed to light. acs.orgresearchgate.net This effect is driven by the [4+4] photodimerization reaction, which changes the size and shape of the molecules within the crystal. The rational design challenge is to modify the anthracene core, for example, through esterification or substitution, to control the reaction's properties without disrupting the necessary crystal packing required for the mechanical response. researchgate.net For instance, substitution at the 10-position of 9-anthracenecarboxylic acid with a methyl or phenyl group was found to alter the crystal packing in such a way that it completely suppressed the photoreactivity. acs.org This demonstrates that a successful design must balance intramolecular electronic and steric effects with intermolecular interactions. researchgate.net
Organic Light-Emitting Diodes (OLEDs): For emitter applications, the primary design principle is to maximize fluorescence quantum yield and tune the emission color. rsc.orgacs.org As established, substitution at the 9- and 10-positions is a key strategy to increase emissive efficiency by reducing non-radiative decay pathways. rsc.org A further design principle involves attaching bulky substituents, not just to tune electronic properties, but also to physically prevent the close packing of chromophores in the solid state. acs.org This steric hindrance inhibits the formation of non-emissive aggregates or excimers, a common cause of fluorescence quenching in thin films. acs.org
Mechanophores and Sensors: Anthracene derivatives can be designed as stress-sensing molecules (mechanophores). Dimeric anthracene compounds can be incorporated into polymers, where mechanical force can induce the cleavage of the dimer back into its fluorescent monomeric units. researchgate.net The rational design strategy here involves tuning the mechanical sensitivity of the dimer to correspond to the stress levels relevant for a specific application, such as damage detection in structural materials. researchgate.net Similarly, the sensitivity of the anthracene fluorescence to its environment can be exploited to design chemical sensors.
In essence, the rational design of functional anthracene-based materials is a multi-parameter optimization problem. It requires a deep understanding of how changes to the ester group, substituent type, and substituent position collectively influence molecular conformation, crystal packing, and photophysical characteristics to achieve a targeted function. researchgate.net
Future Research Directions and Emerging Trends
Integration with Nanosystems and Nanomaterials for Enhanced Functionality
The convergence of organic chemistry and nanotechnology is paving the way for highly sophisticated materials with unprecedented capabilities. The intrinsic properties of the anthracene (B1667546) moiety, such as its propensity for π-π stacking and its fluorescence, make ethyl anthracene-9-carboxylate and its derivatives prime candidates for the construction of advanced nanosystems.
A significant area of research is the use of anthracene-based monomers in polymerization-induced self-assembly (PISA), a powerful technique for creating polymeric nano-objects with controlled morphologies. researchgate.net For instance, researchers have demonstrated that a methacrylate (B99206) derivative, 2-(methacryloyloxy) this compound (MAEAC), can be polymerized to form polymeric nanotubes with lengths exceeding 11 micrometers. researchgate.net The formation of these high-aspect-ratio nanotubes is driven by the strong aromatic interactions (π-π stacking) between the anthracene units in the solvophobic block of the polymer. researchgate.net This directed self-assembly process is highly sensitive to environmental conditions and monomer composition, offering a pathway to tune the final nanostructure.
| Condition | Monomer Composition | Resulting Morphology | Rationale |
| Standard | 100% MAEAC | Polymeric Nanotubes | Strong aromatic interactions promote anisotropic self-assembly. researchgate.net |
| High Temperature | 100% MAEAC | Spherical Nano-objects | Thermal energy disrupts the ordered π-π stacking required for nanotube formation. researchgate.net |
| Copolymerization | MAEAC with 2-(methacryloyloxy)ethyl benzoate (B1203000) (MAEB) | Spherical Nano-objects | The presence of the less aromatic benzoate monomer weakens the overall π-π stacking interactions. researchgate.net |
Table 1: Influence of Experimental Conditions on the Self-Assembly of MAEAC-based Polymers. researchgate.net
Future research will likely focus on exploiting these principles to create more complex "smart" nanosystems. This could involve integrating this compound derivatives into carrier-free nanodrugs, where the molecule itself assembles into a nanoparticle, offering extremely high drug loading and minimizing the need for potentially toxic carrier materials. nih.gov Furthermore, the fluorescent nature of the anthracene core can be used for imaging and tracking these nanosystems within biological environments. The use of anthracene derivatives to stabilize metallic nanoparticles, such as gold nanoparticles (AuNPs), also represents a promising avenue for creating hybrid materials for catalysis and diagnostics. mdpi.com
Development of Novel Functional Materials with Tailored Properties
The characteristic photophysical and electronic properties of this compound make it a valuable component in the design of novel functional materials for applications in optics, electronics, and sensor technology. The ester's solid-state properties, such as its crystal packing and luminescence, are of particular interest.
Research has shown that ethyl 9-anthracenecarboxylate and related esters exhibit interesting solid-state photoluminescence and, in some cases, triboluminescence—the emission of light upon mechanical stress. acs.org The specific arrangement of the anthracene units in the crystal lattice, which can be an "edge-to-face" herringbone pattern, dictates these properties. By modifying the ester group, researchers can tune the crystal packing and, consequently, the material's luminescent characteristics. acs.org
| Compound | Melting Point (°C) | Solid-State Photoluminescence Max (nm) | Key Feature |
| 9-Anthracenecarboxylic Acid | 218-220 | 490 | Precursor molecule. acs.org |
| Methyl 9-Anthracenecarboxylate | 112-113 | No solid-state photoluminescence | Simplest ester. acs.org |
| Ethyl 9-Anthracenecarboxylate | 98-100 | 529 (weak) | Subject of this article. acs.org |
| Isopropyl 9-Anthracenecarboxylate | 96-100 | 436 | Branched ester group. acs.org |
| tert-Butyl 9-Anthracenecarboxylate | 157-160 | 506 (weak) | Bulky ester group influences packing. acs.org |
Table 2: Physical and Photoluminescent Properties of 9-Anthracenecarboxylic Acid and its Esters. acs.org
Another emerging trend is the incorporation of the this compound moiety into more complex molecular architectures to create materials with specific functions. For example, a functional dye has been synthesized by linking the anthracene ester to a nitroazobenzene group, a molecule known for its photoisomerization capabilities. iucr.orgsandia.gov The resulting compound, (E)-2-{Ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}this compound, is a photo-responsive material whose properties can be switched with light, making it a candidate for optical data storage and molecular switches. iucr.org The unique supramolecular packing of such molecules is considered critical for their application in organic electronics.
| Parameter | Value |
| Molecular Formula | C₃₁H₂₆N₄O₄ |
| Conformation | trans for the azobenzene (B91143) unit |
| C15=O2 Bond Length | 1.207 (3) Å |
| Key Interaction | Weak C—H···O hydrogen bonds stabilizing crystal packing |
Table 3: Selected Crystallographic Data for (E)-2-{Ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}this compound. iucr.org
Future work will undoubtedly explore the synthesis of new polymers and co-crystals incorporating this compound to fine-tune properties like electroluminescence for Organic Light-Emitting Diodes (OLEDs), conductivity for organic field-effect transistors (OFETs), and mechano-responsive behavior for advanced sensors.
Exploration of Undiscovered Biological Targets and Mechanisms
While the parent compound, 9-anthracenecarboxylic acid, is known for its activity as a blocker of calcium-activated chloride channels (CaCCs), the biological potential of its ester derivatives is a largely unexplored frontier. medchemexpress.com The ethyl ester modification can significantly alter a molecule's physicochemical properties, such as lipophilicity and cell membrane permeability, potentially leading to new biological targets and therapeutic applications.
A promising research direction involves designing multifunctional molecules based on the this compound scaffold to tackle complex diseases like cancer. One innovative strategy aims to reverse multidrug resistance (MDR), a major challenge in chemotherapy. Researchers have synthesized derivatives of this compound that act as dual inhibitors of P-glycoprotein (P-gp), a drug efflux pump, and Carbonic Anhydrase XII (CA XII), an enzyme overexpressed in many tumors and linked to the modulation of P-gp activity. mdpi.com
For instance, a molecule was created by attaching a linker chain to the ethyl ester, terminating in a group designed to interact with these biological targets. mdpi.com This work highlights a sophisticated approach where the anthracene core acts as a structural anchor and fluorescent reporter, while the appended functionalities are tailored for specific biological interactions.
| Compound Name | Structure Description | Target |
| 6-((3-Hydroxypropyl)amino)hexyl anthracene-9-carboxylate | An amino-alcohol chain attached to the hexyl ester of 9-anthracenecarboxylic acid. | Precursor for dual inhibitors. mdpi.com |
| 6-((3-Hydroxypropyl)(methyl)amino)hexyl anthracene-9-carboxylate | The methylated amine version of the above compound. mdpi.com | P-Glycoprotein and Carbonic Anhydrase XII. mdpi.com |
Table 4: Examples of Functionalized Anthracene Carboxylates for Biological Targeting. mdpi.com
The future in this field lies in the rational design and synthesis of libraries of this compound derivatives. These libraries can be screened against a wide array of biological targets, including enzymes, receptors, and nucleic acids. The inherent fluorescence of the anthracene group is a significant advantage, enabling the development of fluorogenic probes and chemosensors for detecting specific biological molecules or ions. sandia.gov This could lead to new diagnostic tools and a deeper understanding of cellular mechanisms.
Advancements in Sustainable Synthesis and Green Chemistry for Anthracene Esters
As the applications of this compound expand, so does the need for its synthesis to be efficient, cost-effective, and environmentally benign. The principles of green chemistry provide a framework for developing more sustainable synthetic routes for anthracene esters and their precursors. mlsu.ac.inchemrxiv.org
The traditional synthesis of this compound involves the esterification of 9-anthracenecarboxylic acid with ethanol (B145695), often using a strong acid catalyst. chemsrc.com Green chemistry approaches aim to improve this process by:
Using Greener Catalysts: Replacing corrosive mineral acids with solid acid catalysts that can be easily recovered and reused.
Employing Safer Solvents: Minimizing the use of volatile organic solvents or replacing them with greener alternatives.
Increasing Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. rsc.org
Beyond the final esterification step, significant advances are being made in the green synthesis of the anthracene core itself. Modern synthetic methods are moving away from harsh, multi-step classical reactions towards more elegant and efficient strategies.
| Green Chemistry Principle | Application to Anthracene Ester Synthesis | Example |
| Catalysis (Principle 9) | Use of transition metal catalysts for efficient C-C bond formation to build the anthracene scaffold. nih.gov | Palladium-catalyzed Suzuki-Miyaura coupling reactions to create substituted anthracenes. beilstein-journals.org |
| Reduce Derivatives (Principle 8) | Developing one-pot syntheses that avoid the need for protecting groups and intermediate isolation steps. | Zinc iodide-catalyzed Diels-Alder reactions followed by intramolecular cyclization. nih.gov |
| Safer Solvents/Conditions (Principle 5) | Eliminating the need for solvents altogether through mechanochemistry (grinding). tandfonline.comresearchgate.net | Solvent-free synthesis of anthracene-imide derivatives by grinding reactants at room temperature. tandfonline.com |
| Energy Efficiency (Principle 6) | Using alternative energy sources like microwaves to accelerate reactions. rsc.org | Microwave-assisted Diels-Alder cycloaddition of anthracene with diethyl fumarate. rsc.org |
Table 5: Application of Green Chemistry Principles to the Synthesis of Anthracene Derivatives.
Future research will focus on integrating these green principles into a holistic synthetic strategy. This includes sourcing starting materials from renewable feedstocks, designing reactions with high atom economy to minimize waste, and ensuring that the final products are designed for degradation, reducing their long-term environmental impact. mlsu.ac.inchemrxiv.org The development of catalytic, solvent-free, and energy-efficient methods will be crucial for the sustainable industrial-scale production of this compound and other valuable anthracene esters.
Q & A
Q. What are the standard laboratory synthesis protocols for Ethyl anthracene-9-carboxylate, and how is purity ensured?
this compound is synthesized via esterification of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine as a catalyst. The reaction occurs in anhydrous dichloromethane under reflux conditions (~11 hours). Post-reaction, the product is extracted with aqueous HCl to remove unreacted reagents, dried over CaCl₂, and purified via recrystallization from acetone (yield: 82%). Purity is confirmed through melting point analysis (381–382 K), elemental analysis (C: 81.42%, H: 5.90%), and spectroscopic techniques like ¹H-NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- X-ray diffraction (XRD): Resolves crystal packing, unit cell parameters (e.g., a = 9.5385 Å, b = 10.2860 Å, c = 11.9881 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, edge-to-face π-stacking at 2.86 Å) .
- ¹H-NMR and FTIR: Verify ester formation and absence of unreacted starting materials .
- UV/Vis spectroscopy: Assess electronic transitions related to the anthracene core .
Advanced Research Questions
Q. How do molecular packing and intermolecular interactions influence the supramolecular structure of this compound?
The crystal structure exhibits helical hydrogen-bonded strands along the c-axis, stabilized by weak C–H⋯O interactions (e.g., O2–H26: 2.55 Å). Anthracene units adopt an edge-to-face herringbone arrangement (closest contact: 2.86 Å), driven by dipole-dipole interactions (calculated dipole moment: 7.6806 Debye). These features contrast with methyl 9-anthracenecarboxylate, where ester substituent size alters packing modes . Computational modeling (e.g., density functional theory) could further elucidate energy landscapes, though such data are not explicitly reported in the evidence .
Q. What is the role of this compound derivatives in reversing multidrug resistance (MDR) in cancer cells?
Derivatives like 6-((3-hydroxypropyl)amino)hexyl anthracene-9-carboxylate inhibit P-glycoprotein (P-gp), a drug efflux pump overexpressed in resistant cancers. These compounds are synthesized via coupling reactions (e.g., EDC/HOBt-mediated esterification) and evaluated using cytotoxicity assays and P-gp inhibition studies. Structural optimization of the spacer (e.g., hexyl vs. ethyl chains) enhances binding affinity to P-gp’s hydrophobic pockets .
Q. How is this compound utilized in studying anion transport mechanisms?
Anthracene-9-carboxylate (A9C) acts as a competitive inhibitor of anion channels (e.g., Cl⁻, SO₄²⁻). In biological studies, A9C (200–300 μM) is applied to root exudates or epithelial cells to block transmembrane anion transport. The ethyl ester variant may enhance membrane permeability due to its lipophilicity, though direct evidence for this compound in such assays requires further validation .
Q. What strategies are employed to design metal complexes using anthracene-9-carboxylate ligands, and what are their applications?
Anthracene-9-carboxylate forms luminescent complexes with metals like Zn, Cd, and Ni. These are synthesized via carboxylate ligand exchange and characterized via XRD and photoluminescence spectroscopy. Potential applications include organic light-emitting diodes (OLEDs), where the anthracene core’s π-conjugation enhances electroluminescence efficiency. Notably, no tetraorganodistannoxanes with this ligand have been reported, suggesting an untested area for catalytic or material science applications .
Methodological Considerations
- Data Contradictions: While this compound’s synthesis is consistent across studies , discrepancies in crystal packing (e.g., helical vs. planar arrangements) highlight the need for context-dependent analysis of substituent effects.
- Experimental Design: For crystallography, refine data using SHELXL (e.g., SADABS for absorption correction) and validate with redundancy (Rint < 5%) .
- Advanced Characterization: Pair XRD with computational tools (e.g., Mercury for crystal visualization) to map non-covalent interactions critical for material properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
